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molecular formula C12H16BrN3O3 B8607258 (4-Bromo-2-nitro-phenyl)-(2-morpholin-4-yl-ethyl)-amine

(4-Bromo-2-nitro-phenyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No. B8607258
M. Wt: 330.18 g/mol
InChI Key: MFPLDSXJOXKPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411072B2

Procedure details

Mix 5-bromo-2-fluoro-nitrobenzene (10 g, 45 mmol) and 4-(2-aminoethyl)morpholine (11.8 mL, 90 mmol) in THF (100 mL). Stir at room temperature for 18 h. Remove the THF under reduced pressure and partition the residue between water (200 mL) and ethyl acetate (200 mL). Dry the organic layer (MgSO4) and concentrate to give 15.3 g (100%) title compound. HPLC (ISO80-10M) t=1.83 min (94%), MS (S) 331 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[NH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
Name
Quantity
11.8 mL
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the THF under reduced pressure
CUSTOM
Type
CUSTOM
Details
partition the residue between water (200 mL) and ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NCCN1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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